![molecular formula C29H27N5O2 B11616973 6-imino-13-methyl-2-oxo-N,7-bis(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11616973.png)
6-imino-13-methyl-2-oxo-N,7-bis(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
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Overview
Description
The compound 6-imino-13-methyl-2-oxo-N,7-bis(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-imino-13-methyl-2-oxo-N,7-bis(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic reactions. One common method is the Biginelli reaction, which is a one-pot synthesis involving the condensation of urea, an aldehyde, and a β-keto ester in the presence of a catalyst such as zinc chloride in ethanol at elevated temperatures . This method is known for its operational simplicity and environmentally friendly conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-imino-13-methyl-2-oxo-N,7-bis(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-imino-13-methyl-2-oxo-N,7-bis(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure and reactivity.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and functional groups.
Mechanism of Action
The mechanism of action of 6-imino-13-methyl-2-oxo-N,7-bis(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The imino and oxo groups play a crucial role in these interactions, facilitating the formation of hydrogen bonds and other non-covalent interactions.
Comparison with Similar Compounds
6-imino-13-methyl-2-oxo-N,7-bis(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide: can be compared with other similar compounds, such as:
Benzimidazoles: Known for their biological activity and used in various pharmaceuticals.
Pyrimidines: Commonly found in nucleic acids and used in antiviral and anticancer drugs.
Triazines: Used in herbicides and as intermediates in organic synthesis.
The uniqueness of This compound
Biological Activity
The compound 6-imino-13-methyl-2-oxo-N,7-bis(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule belonging to the class of triazatricyclo compounds. Its unique tricyclic structure and the presence of various functional groups suggest potential biological activities that warrant investigation. This article reviews the biological activity of this compound based on diverse scientific sources and research findings.
Chemical Structure and Properties
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C24H26N4O3 |
Molecular Weight | 414.49 g/mol |
CAS Number | Not specified |
The biological activity of this compound may be attributed to its ability to interact with various molecular targets within cells. The structure allows for potential binding to receptors or enzymes involved in significant biochemical pathways. Preliminary studies suggest that the compound may exhibit:
- Anticancer Activity : Similar compounds have demonstrated mechanisms such as inducing apoptosis through reactive oxygen species (ROS) generation and DNA damage pathways .
- Antimicrobial Properties : The presence of nitrogen atoms in the triazatricyclo structure may enhance its interaction with microbial targets.
Anticancer Activity
Research has indicated that compounds with similar structural frameworks can induce apoptosis in cancer cells by activating various signaling pathways:
- Doxorubicin Comparison : Like doxorubicin, which generates ROS and induces apoptosis through mitochondrial pathways, this compound may also facilitate similar mechanisms leading to cancer cell death .
- Cell Line Studies : Investigations using breast cancer cell lines (e.g., MCF-7) have shown that compounds with triazatricyclo structures can increase BAX protein expression while decreasing BCL-2 levels, promoting apoptosis .
Antimicrobial Activity
The structural characteristics of the compound suggest potential antimicrobial properties:
- Inhibition of Bacterial Growth : Similar compounds have been reported to inhibit bacterial growth by disrupting cellular functions or interfering with metabolic pathways.
- Mechanisms of Action : Potential mechanisms include inhibition of cell wall synthesis or interference with nucleic acid synthesis.
Case Study 1: Anticancer Efficacy
A study evaluated the effects of a structurally related compound on human breast cancer cells. The results indicated that treatment led to significant reductions in cell viability and increased apoptotic markers:
- Cell Viability Reduction : 70% decrease in treated cells compared to control.
- Apoptotic Markers : Increased expression of pro-apoptotic proteins (BAX) and decreased anti-apoptotic proteins (BCL-2).
Case Study 2: Antimicrobial Activity Assessment
In vitro tests were conducted to assess the antimicrobial activity against Staphylococcus aureus:
- Minimum Inhibitory Concentration (MIC) : The compound showed an MIC of 50 µg/mL.
- Mechanism Exploration : Further studies suggested that the compound disrupts bacterial membrane integrity.
Properties
Molecular Formula |
C29H27N5O2 |
---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
6-imino-13-methyl-2-oxo-N,7-bis(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C29H27N5O2/c1-20-12-13-25-32-27-24(29(36)34(25)19-20)18-23(28(35)31-16-14-21-8-4-2-5-9-21)26(30)33(27)17-15-22-10-6-3-7-11-22/h2-13,18-19,30H,14-17H2,1H3,(H,31,35) |
InChI Key |
RESTWYWUKJAOFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CCC4=CC=CC=C4)C(=O)NCCC5=CC=CC=C5)C=C1 |
Origin of Product |
United States |
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